

4-Amino-2-fluorophenol Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *4-Amino-2-fluorophenol*
hydrochloride

Cat. No.: *B111961*

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CAS Number: 1341216-35-0[1][2]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **4-Amino-2-fluorophenol hydrochloride**. This compound is a key synthetic intermediate, primarily utilized in the pharmaceutical industry.

Chemical and Physical Data

While extensive experimental data for the hydrochloride salt is not readily available in the literature, the following tables summarize the known and predicted properties of **4-Amino-2-fluorophenol hydrochloride** and its free base, 4-Amino-2-fluorophenol (CAS: 399-96-2).

Table 1: Properties of **4-Amino-2-fluorophenol Hydrochloride**

Property	Value	Source
CAS Number	1341216-35-0	[1] [2]
Molecular Formula	C ₆ H ₇ ClFNO	[1]
Molecular Weight	163.58 g/mol	[1]
IUPAC Name	4-amino-2-fluorophenol;hydrochloride	[1]
Computed XLogP3-AA	1.1	PubChem
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Complexity	99.1	[1]
Monoisotopic Mass	163.0200197 Da	[1]

Table 2: Properties of 4-Amino-2-fluorophenol (Free Base)

Property	Value	Source
CAS Number	399-96-2	
Molecular Formula	C ₆ H ₆ FNO	[3][4]
Molecular Weight	127.12 g/mol	[3][4]
Melting Point	170-172 °C	
Boiling Point (Predicted)	263.3 ± 25.0 °C	
Density (Predicted)	1.347 ± 0.06 g/cm ³	
pKa (Predicted)	8.97 ± 0.18	
Solubility	Soluble in DMSO, Methanol	
Appearance	White to gray to brown powder/crystal	[5]

Synthesis and Experimental Protocols

4-Amino-2-fluorophenol hydrochloride is typically prepared from its free base, 4-Amino-2-fluorophenol. The free base can be synthesized via the reduction of 2-fluoro-4-nitrophenol. Two common methods for this reduction are detailed below.

Experimental Protocol 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol

This method involves the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst.

Materials:

- 2-fluoro-4-nitrophenol
- Methanol
- 10% Palladium on carbon (Pd/C)

- Hydrogen gas
- Diatomaceous earth (Celite®)

Procedure:

- Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL).[\[6\]](#)
- Add 10% palladium on carbon (1.0 g) to the solution.[\[6\]](#)
- Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[\[6\]](#)
- Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Upon completion, filter the mixture through a pad of diatomaceous earth and wash the pad with methanol (5 mL).[\[6\]](#)
- Concentrate the filtrate under reduced pressure to yield 4-Amino-2-fluorophenol as a brown solid (4.02 g, >99% yield).[\[6\]](#)

Experimental Protocol 2: Reduction of a Phenol Precursor with Tin and HCl

This protocol utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.

Materials:

- 2-fluoro-4-nitrophenol (or a similar phenol precursor)
- Tin (Sn) granules
- Concentrated hydrochloric acid (HCl)
- Water
- 5M Sodium hydroxide (NaOH) solution

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Magnesium sulfate (MgSO_4)

Procedure:

- To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the phenol precursor (10 mmol).[\[7\]](#)
- Add a stir bar and fit the flask with a reflux condenser.[\[7\]](#)
- Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.[\[7\]](#)
- Heat the solution to reflux for 1.5 hours.[\[7\]](#)
- Cool the reaction mixture to room temperature.[\[7\]](#)
- Carefully add 5M sodium hydroxide solution (20 mL).[\[7\]](#)
- Extract the aqueous phase with ethyl acetate (3 x 50 mL).[\[7\]](#)
- Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.[\[7\]](#)
- Dry the organic layer over magnesium sulfate, filter, and concentrate to dryness to obtain 4-Amino-2-fluorophenol.[\[7\]](#)

Preparation of 4-Amino-2-fluorophenol Hydrochloride

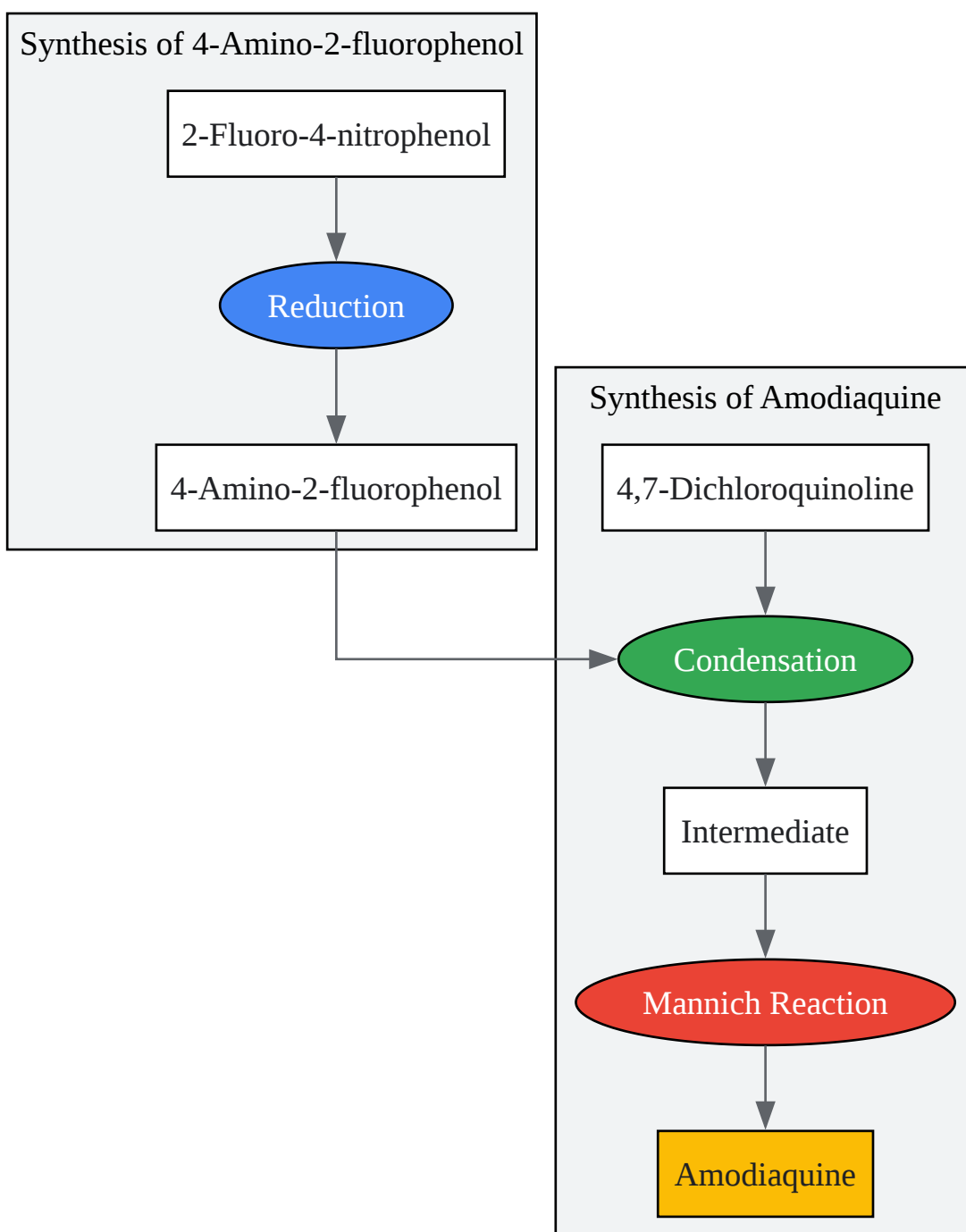
To obtain the hydrochloride salt, the synthesized 4-Amino-2-fluorophenol free base is treated with hydrochloric acid in a suitable solvent, such as isopropanol or ether, followed by isolation of the precipitated salt.

Applications in Drug Development

The primary application of **4-Amino-2-fluorophenol hydrochloride** is as a crucial intermediate in the synthesis of the antimalarial drug, Amodiaquine.^{[3][6]} The fluorine atom can enhance the lipophilicity and metabolic stability of the final drug molecule.^[3]

Experimental Workflow: Synthesis of Amodiaquine

The synthesis of Amodiaquine from 4-Amino-2-fluorophenol typically involves a condensation reaction with 4,7-dichloroquinoline followed by a Mannich-type reaction.



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Caption: Synthetic pathway from 4-Amino-2-fluorophenol to Amodiaquine.

Safety and Handling

4-Amino-2-fluorophenol hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

- Inhalation: Move the person to fresh air.
- Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.
- Eye Contact: Rinse with pure water for at least 15 minutes.
- Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

4-Amino-2-fluorophenol hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its primary role as a precursor to the antimalarial drug Amodiaquine highlights its importance in medicinal chemistry. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their work.

Signaling Pathways and Biological Activity

Currently, there is no significant evidence in the scientific literature to suggest that 4-Amino-2-fluorophenol or its hydrochloride salt have direct biological activity or modulate specific signaling pathways. Their importance in drug development is primarily as a structural component of the final active pharmaceutical ingredient.

Mandatory Visualizations



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Caption: Workflow for the synthesis of 4-Amino-2-fluorophenol via catalytic hydrogenation.

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